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Compound of Interest

Compound Name: UNP-6457

Cat. No.: B15582854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
This document provides a detailed protocol for the chemical synthesis of UNP-6457, a neutral

nonapeptide inhibitor of the MDM2-p53 protein-protein interaction. UNP-6457 was discovered

through DNA-encoded macrocyclic peptide libraries and has demonstrated an IC50 of 8.9 nM

in inhibiting the MDM2-p53 interaction.[1] The synthesis of this macrocyclic peptide is achieved

through solid-phase peptide synthesis (SPPS) utilizing Fmoc-protected amino acids, followed

by on-resin cyclization and cleavage. The protocol herein is based on the methods described in

the primary literature and is intended for researchers with experience in peptide synthesis.

The structure of UNP-6457 incorporates non-standard amino acids, including L-

propargylglycine and 3-(trifluoromethyl)-L-phenylalanine, which are crucial for its high binding

affinity to MDM2.[1] X-ray structural analysis has revealed that the 3-trifluoromethyl

phenylalanine residue is deeply buried in the central binding pocket of MDM2.[1] Researchers

synthesizing this compound should pay close attention to the coupling efficiency of these

sterically hindered amino acids.

Experimental Protocols
Materials and Reagents

Fmoc-L-Ala-Wang resin
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Fmoc-protected amino acids (including Fmoc-L-propargylglycine and Fmoc-L-3-

(trifluoromethyl)phenylalanine)

N,N-Diisopropylethylamine (DIPEA)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

1,2-Ethanedithiol (EDT)

Water (H₂O)

Acetonitrile (ACN)

Diethyl ether

Solid-Phase Peptide Synthesis (SPPS) of the Linear
Precursor
The linear peptide precursor of UNP-6457 is synthesized on a 0.1 mmol scale using a standard

Fmoc/tBu solid-phase peptide synthesis strategy.

Resin Swelling: Swell Fmoc-L-Ala-Wang resin (0.1 mmol) in DMF for 30 minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the

Fmoc protecting group. Wash the resin with DMF (3x) and DCM (3x).
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Amino Acid Coupling:

In a separate vessel, pre-activate the Fmoc-protected amino acid (0.5 mmol, 5 equiv.) with

DIC (0.5 mmol, 5 equiv.) and Oxyma Pure (0.5 mmol, 5 equiv.) in DMF for 5 minutes.

Add the activated amino acid solution to the resin.

Allow the coupling reaction to proceed for 2 hours at room temperature.

Wash the resin with DMF (3x) and DCM (3x).

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the

sequence.

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc

deprotection as described in step 2.

On-Resin Cyclization
Cyclization Cocktail Preparation: Prepare a solution of DIC (0.5 mmol, 5 equiv.) and Oxyma

Pure (0.5 mmol, 5 equiv.) in DMF.

Cyclization Reaction: Add the cyclization cocktail to the resin-bound linear peptide and allow

the reaction to proceed for 4 hours at room temperature.

Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

Cleavage and Deprotection
Resin Drying: Dry the resin under vacuum for 1 hour.

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5).

Cleavage Reaction: Treat the resin with the cleavage cocktail (10 mL) for 2 hours at room

temperature.

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate

to cold diethyl ether.
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Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet

with cold diethyl ether (2x). The crude peptide is then purified by reverse-phase high-

performance liquid chromatography (RP-HPLC).

Data Presentation
Step Reagent/Parameter Quantity/Value Notes

SPPS Scale
Starting Resin

Loading
0.1 mmol

Amino Acid Coupling Fmoc-Amino Acid 5 equivalents
Relative to resin

loading

DIC 5 equivalents
Relative to resin

loading

Oxyma Pure 5 equivalents
Relative to resin

loading

Coupling Time 2 hours

Fmoc Deprotection Piperidine in DMF 20% (v/v) 2 x 10 minutes

On-Resin Cyclization DIC 5 equivalents
Relative to resin

loading

Oxyma Pure 5 equivalents
Relative to resin

loading

Cyclization Time 4 hours

Cleavage Cleavage Cocktail TFA/TIS/EDT/H₂O 92.5:2.5:2.5:2.5

Cleavage Time 2 hours

Final Product Yield Data not available

Yields are typically

reported after

purification

Final Product Purity >95% (by HPLC)
Expected purity after

RP-HPLC purification
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Synthesis Workflow

Fmoc-L-Ala-Wang Resin Solid-Phase Peptide Synthesis
(Sequential Fmoc Deprotection and Amino Acid Coupling) Resin-Bound Linear Peptide On-Resin Cyclization

(DIC, Oxyma Pure) Resin-Bound Cyclic Peptide Cleavage and Deprotection
(TFA Cocktail) Crude UNP-6457 RP-HPLC Purification Pure UNP-6457

Click to download full resolution via product page

Caption: Workflow for the synthesis of UNP-6457.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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